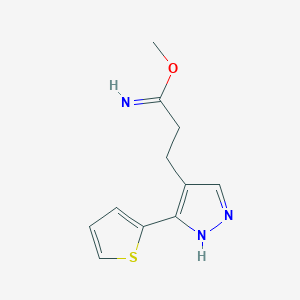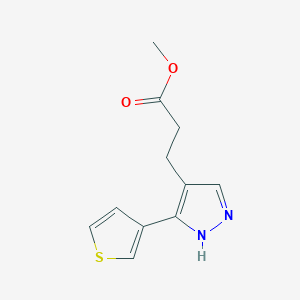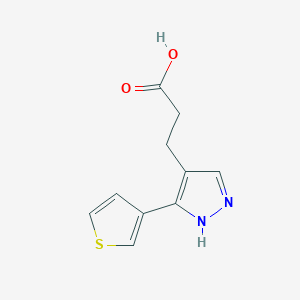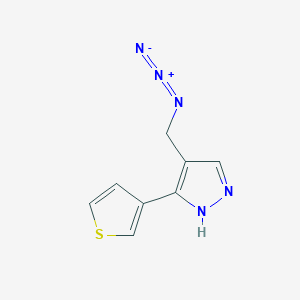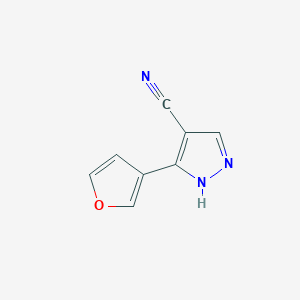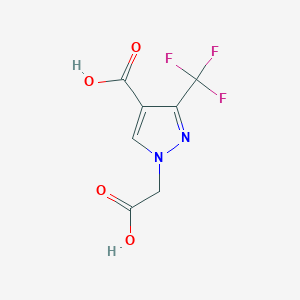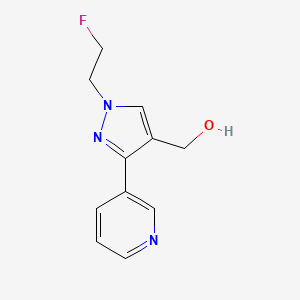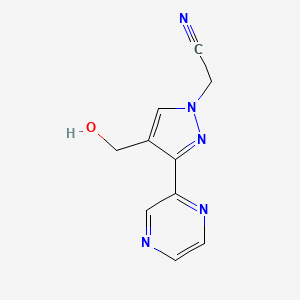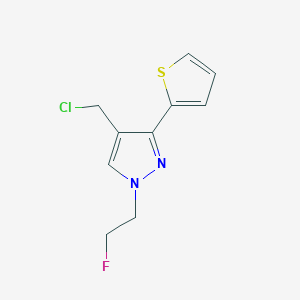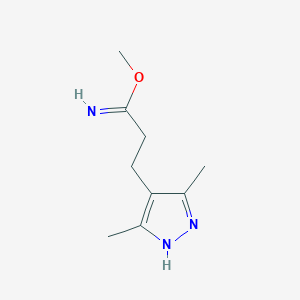
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly known as 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a colorless solid that has an intense odor. It has been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents and antiviral drugs.
Applications De Recherche Scientifique
3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of antifungal agents and antiviral drugs. It has also been used as a reagent in the synthesis of other heterocyclic compounds. Additionally, this compound has been studied for its potential use as an insecticide, as it has been shown to be toxic to certain species of insects.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which may be involved in the process of cell replication. Additionally, it is thought that the compound may interfere with the metabolism of certain compounds, such as DNA and RNA.
Biochemical and Physiological Effects
3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the growth of certain types of bacteria and fungi. Additionally, it has been shown to inhibit the growth of certain types of cancer cells in vitro. Furthermore, the compound has been shown to have an antinociceptive effect, meaning that it can reduce the sensation of pain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to obtain. Additionally, the compound is stable and can be stored for extended periods of time. Furthermore, the compound can be used in a variety of experiments, including those involving biochemical and physiological effects.
However, there are also some limitations to using this compound in laboratory experiments. First, the compound is toxic and should be handled with care. Additionally, the compound is volatile and can easily evaporate, making it difficult to store for extended periods of time. Finally, the compound can be difficult to synthesize, as it requires careful control of the reaction conditions.
Orientations Futures
The potential applications of 3,4-dimethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are numerous. Future research could focus on further exploring the compound's potential use as an insecticide, as well as its potential use as an inhibitor of certain enzymes. Additionally, further research could focus on exploring the compound's potential use as an anticancer agent, as well as its potential use as an analgesic. Finally, further research could focus on exploring the compound's potential use in the synthesis of other heterocyclic compounds.
Propriétés
IUPAC Name |
6-(3,4-dimethylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(16)15(3)13(17)14-11/h4-7H,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURRDYQHVRKJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)N(C(=O)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethylphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



